1-Methyl-2,3,6-triphenyl-4-piperidinone
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Overview
Description
1-Methyl-2,3,6-triphenyl-4-piperidinone is an organic compound with the molecular formula C24H23NO. It belongs to the class of piperidinones, which are derivatives of piperidine. This compound is characterized by the presence of three phenyl groups attached to the piperidinone ring, making it a highly substituted and structurally complex molecule.
Preparation Methods
The synthesis of 1-Methyl-2,3,6-triphenyl-4-piperidinone can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with benzaldehyde in the presence of a base, followed by cyclization and elimination reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-2,3,6-triphenyl-4-piperidinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Methyl-2,3,6-triphenyl-4-piperidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,6-triphenyl-4-piperidinone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Methyl-2,3,6-triphenyl-4-piperidinone can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is known for its neurotoxic effects and is used in research to study Parkinson’s disease.
N-Methyl-4-piperidone: A simpler piperidinone derivative used in various chemical reactions.
2-Piperidinone, 1-methyl-: Another piperidinone derivative with different substitution patterns. The uniqueness of this compound lies in its highly substituted structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71864-80-7 |
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Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-methyl-2,3,6-triphenylpiperidin-4-one |
InChI |
InChI=1S/C24H23NO/c1-25-21(18-11-5-2-6-12-18)17-22(26)23(19-13-7-3-8-14-19)24(25)20-15-9-4-10-16-20/h2-16,21,23-24H,17H2,1H3 |
InChI Key |
OOWZAYCDGJZCBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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